molecular formula C22H24ClNO5 B1397659 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid CAS No. 1354485-96-3

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid

Cat. No. B1397659
M. Wt: 417.9 g/mol
InChI Key: JIXMZIQPVYLGGQ-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C22H24ClNO5 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Derivative Applications

  • Asymmetric Synthesis : This compound has been used in the asymmetric synthesis of various dicarboxylic acid derivatives, demonstrating its utility in enantioselective chemical reactions. For instance, its role in the synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives highlights its significance in producing optically pure compounds (Xue et al., 2002).

Catalysis and Hydroformylation

  • Catalysis : This compound contributes to catalytic processes, such as in platinum-catalyzed asymmetric hydroformylation of olefins. Its use in creating chiral ligands for platinum complexes exemplifies its role in enhancing catalytic efficiency and selectivity (Stille et al., 1991).

Hydrogenation and Pharmaceutical Synthesis

  • Hydrogenation Reactions : It has been applied in the asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives. Its incorporation into cationic rhodium complexes for effective asymmetric hydrogenations underscores its utility in pharmaceutical synthesis (Takahashi & Achiwa, 1989).

Material Science and Liquid Crystal Formation

  • Material Science Applications : The compound's derivatives have been studied for their role in the formation of liquid crystals and nanocomposites. For instance, the analysis of terphenyl-containing carboxylic acid derivatives in the oligomerization of aryl vinyl ketone reveals its potential in developing new materials with unique properties (Bondarenko et al., 2022).

properties

IUPAC Name

(2S,4S)-4-(2-chloro-4-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(11-17(19)23)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXMZIQPVYLGGQ-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid

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